molecular formula C18H12Cl3N3O2 B12035840 N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide CAS No. 477731-25-2

N'-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide

Cat. No.: B12035840
CAS No.: 477731-25-2
M. Wt: 408.7 g/mol
InChI Key: NMHCDRUNBXLMJC-LSFURLLWSA-N
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Description

N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline ring, a dichlorophenoxy group, and a hydrazide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-chloroquinoline-3-carbaldehyde and 2-(2,3-dichlorophenoxy)acetohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorine atoms in the quinoline and phenoxy rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,5-dichlorophenoxy)acetohydrazide
  • N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,6-dichlorophenoxy)acetohydrazide

Uniqueness

N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to its analogs.

Properties

CAS No.

477731-25-2

Molecular Formula

C18H12Cl3N3O2

Molecular Weight

408.7 g/mol

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide

InChI

InChI=1S/C18H12Cl3N3O2/c19-13-5-3-7-15(17(13)20)26-10-16(25)24-22-9-12-8-11-4-1-2-6-14(11)23-18(12)21/h1-9H,10H2,(H,24,25)/b22-9+

InChI Key

NMHCDRUNBXLMJC-LSFURLLWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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